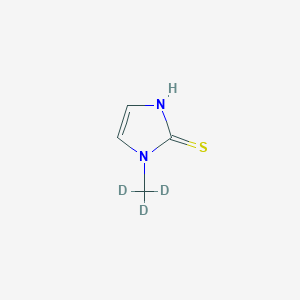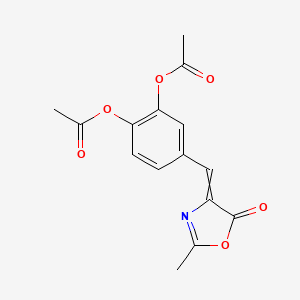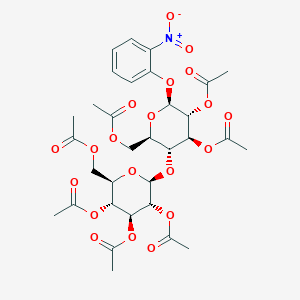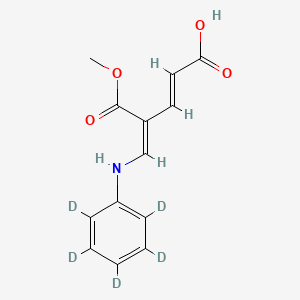
チオナフトキノン3-ヒドラゾン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thionaphthenquinone 3-Hydrazone is a synthetic compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . It is a derivative of thionaphthenquinone, a naturally occurring compound found in certain plants. This compound has garnered significant attention due to its potential therapeutic and environmental applications.
科学的研究の応用
Thionaphthenquinone 3-Hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
Target of Action
Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .
Mode of Action
Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .
Biochemical Pathways
Hydrazone derivatives, including Thionaphthenquinone 3-Hydrazone, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, Thionaphthenquinone 3-Hydrazone could potentially influence the progression of diseases like cancer .
Result of Action
The result of Thionaphthenquinone 3-Hydrazone’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thionaphthenquinone 3-Hydrazone typically involves the reaction of thionaphthenquinone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Thionaphthenquinone 3-Hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Mechanochemical and solid-state melt reactions are also employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: Thionaphthenquinone 3-Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted compounds .
類似化合物との比較
- Benzo[b]thiophene-2,3-dione 3-Hydrazone
- Thionaphthenquinone 2-Hydrazone
- Thionaphthenquinone 4-Hydrazone
Comparison: Thionaphthenquinone 3-Hydrazone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications .
特性
IUPAC Name |
3-diazenyl-1-benzothiophen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFPVRGAQBTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)N=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
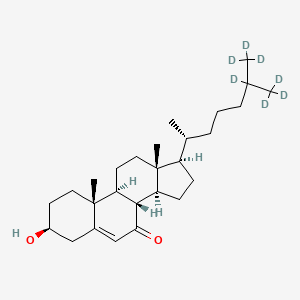


![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/new.no-structure.jpg)

